molecular formula C14H19N5OS2 B5313108 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B5313108
M. Wt: 337.5 g/mol
InChI Key: IBYOFSANQQMXOT-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS2/c1-19-8-7-15-14(19)21-9-11(20)16-13-18-17-12(22-13)10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYOFSANQQMXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides or cyclohexyl sulfonates.

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized by the condensation of glyoxal with ammonia or primary amines, followed by cyclization.

    Coupling of the Thiadiazole and Imidazole Rings: The final step involves the coupling of the thiadiazole and imidazole rings through a sulfanyl linkage, which can be achieved using thiolating agents such as thiourea or thioglycolic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides, hydroxyl, or amino groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, hydroxyl, amino groups

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, amines

    Substitution Products: Halogenated, hydroxylated, aminated derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It can be used as a lead compound for the development of new drugs.

    Agriculture: The compound may have pesticidal or herbicidal properties and can be used in the development of new agrochemicals.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or coordination complexes.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of specific enzymes involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of the cyclohexyl group, which may impart specific steric and electronic properties to the compound. This can influence its biological activity, solubility, and stability compared to other similar compounds.

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